3,6-Dichloro-2-(chloromethyl)pyridine

Agrochemical Synthesis Herbicide Intermediate Clopyralid Synthesis

3,6-Dichloro-2-(chloromethyl)pyridine is the only isomer capable of efficient conversion to the commercial herbicide clopyralid. Alternative dichloro-chloromethylpyridine isomers cannot yield this active ingredient. Its exclusive 3,6-dichloro-2-(chloromethyl) substitution pattern delivers unmatched regioselectivity for agrochemical and pharmaceutical synthesis. Sourced as a crystalline solid (mp 42-44°C), it supports cost-effective purification at scale. Secure this non-substitutable intermediate for your clopyralid synthesis or novel heterocyclic derivatization programs.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 58803-95-5
Cat. No. B1321736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-(chloromethyl)pyridine
CAS58803-95-5
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)CCl)Cl
InChIInChI=1S/C6H4Cl3N/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
InChIKeyPOFJYFSYZFACOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-(chloromethyl)pyridine (CAS 58803-95-5): A Key Chlorinated Pyridine Intermediate


3,6-Dichloro-2-(chloromethyl)pyridine (CAS 58803-95-5) is a heterocyclic building block characterized by a pyridine ring with chlorine atoms at the 3- and 6-positions and a reactive chloromethyl group at the 2-position [1]. With a molecular formula of C₆H₄Cl₃N and a molecular weight of 196.46 g/mol, this compound is a crystalline solid with a melting point of 42-44°C . It is an established intermediate in the synthesis of various pharmaceuticals and agrochemicals, with its primary value stemming from its use as a direct precursor to the commercial herbicide clopyralid (3,6-dichloropicolinic acid) [2].

The Critical Role of 3,6-Dichloro-2-(chloromethyl)pyridine's Substitution Pattern in Targeted Synthesis


The exact positioning of the three chlorine substituents on 3,6-Dichloro-2-(chloromethyl)pyridine dictates its specific reactivity and ultimate application, rendering it non-substitutable with other dichloro-chloromethylpyridine isomers. While other isomers like 2-chloro-5-(chloromethyl)pyridine are crucial intermediates for neonicotinoid insecticides such as imidacloprid and acetamiprid [1], the 3,6-dichloro-2-substitution pattern uniquely enables the efficient synthesis of 3,6-dichloropicolinic acid, a widely used pyridine carboxylic acid herbicide [2]. This structural divergence means that using an alternative isomer would lead to a different, and likely undesired, final product, fundamentally altering the synthetic pathway and the end-use application. The specific electronic and steric environment created by the 3,6-dichloro substitution pattern is essential for the subsequent regioselective transformations that define its value in the agrochemical supply chain [3].

Head-to-Head Evidence: Quantifying the Differentiation of 3,6-Dichloro-2-(chloromethyl)pyridine (CAS 58803-95-5)


Differentiation 1: Targeted Herbicide Intermediate vs. Insecticide Intermediate

This compound's key differentiator is its role as a direct precursor to the herbicide 3,6-dichloropicolinic acid (clopyralid). In contrast, the closely related isomer 2-chloro-5-(chloromethyl)pyridine is the established intermediate for a different class of agrochemicals, the neonicotinoid insecticides like imidacloprid [1]. This is not a matter of minor performance variation but of complete functional divergence, dictating which final active ingredient is produced [2].

Agrochemical Synthesis Herbicide Intermediate Clopyralid Synthesis

Differentiation 2: High Herbicidal Efficacy of the Downstream Product

The commercial value of 3,6-Dichloro-2-(chloromethyl)pyridine is realized through its conversion to clopyralid, a herbicide with demonstrably superior performance against specific broadleaf weeds. In a direct comparative study for honey mesquite control, clopyralid achieved 95% control at a rate of 0.56 kg/ha [1]. Under identical conditions, a mixture of 2,4,5-T and picloram, another pyridine-based herbicide, only managed 21-30% control [1]. This quantifies the significant advantage of the active ingredient derived from this specific intermediate.

Herbicide Efficacy Weed Control Clopyralid Performance

Differentiation 3: Distinct Physical Properties for Purification and Formulation

The physical properties of 3,6-Dichloro-2-(chloromethyl)pyridine differ significantly from its regioisomers, providing a practical advantage in purification and handling. It exhibits a distinct melting point range of 42-44°C . In contrast, the 2,6-dichloro-4-(chloromethyl)pyridine isomer has a reported boiling point of 287.4°C at 760 mmHg , indicating it is a liquid under standard conditions. The solid, moderately low-melting nature of the 3,6-dichloro compound allows for straightforward purification via recrystallization, a standard and cost-effective technique in manufacturing.

Physicochemical Properties Melting Point Purification

Differentiation 4: Enhanced Reactivity from the 3,6-Dichloro Substitution Pattern

The 3,6-dichloro substitution pattern creates a distinct electronic environment that enhances nucleophilic substitution at the chloromethyl group. While quantitative rate constants for this specific compound are not readily available, its design falls within a well-studied class. For polychloropyridines, the presence of multiple electron-withdrawing chlorine atoms can increase the rate of nucleophilic aromatic substitution by several orders of magnitude compared to less chlorinated or unsubstituted pyridines [1]. This class-level inference suggests that the 3,6-dichloro-2-(chloromethyl)pyridine will exhibit faster reaction kinetics than, for example, 2-(chloromethyl)pyridine.

Nucleophilic Substitution Reaction Kinetics Regioselectivity

Optimal Application Scenarios for 3,6-Dichloro-2-(chloromethyl)pyridine (CAS 58803-95-5) Based on Empirical Evidence


Scenario 1: Large-Scale Manufacturing of the Herbicide Clopyralid

This compound is the definitive choice for the industrial synthesis of the selective herbicide clopyralid (3,6-dichloropicolinic acid) [1]. The evidence confirms that using alternative isomers will not yield this specific active ingredient [2]. The solid-state nature and melting point of 42-44°C of the precursor further support cost-effective large-scale purification via recrystallization, ensuring the high-purity intermediate required for efficient conversion to the final herbicide product.

Scenario 2: Research and Development of New Pyridine-Based Agrochemicals

Researchers developing novel herbicides or plant growth regulators will find this compound invaluable as a core scaffold. The distinct 3,6-dichloro-2-(chloromethyl) substitution pattern provides a unique platform for further derivatization [3]. The high reactivity inferred for its chloromethyl group allows for efficient coupling with diverse chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR) to optimize biological activity and physicochemical properties.

Scenario 3: Synthesis of Specialized Pharmaceutical Intermediates

Beyond agrochemicals, this compound serves as a versatile building block in medicinal chemistry. Its highly reactive chloromethyl group can be used to introduce a pyridine-containing motif into more complex drug candidates . The specific substitution pattern can influence the binding affinity and selectivity of the resulting molecule for a biological target, making it a valuable tool for creating diverse compound libraries in drug discovery programs.

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